4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline
Overview
Description
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C14H18Cl2N2O2 and a molecular weight of 317.214 g/mol. It is also known by its IUPAC name, tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate. This compound is characterized by the presence of an amino group, two chlorine atoms, and a Boc (tert-butoxycarbonyl) protecting group attached to a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloro-1,2,3,4-tetrahydroquinoline.
Protection of Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
cGMP Compliance: Adhering to current Good Manufacturing Practices (cGMP) to ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amine: Removal of the Boc group yields 4-amino-5,7-dichloro-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5,7-dichloroquinoline: Lacks the Boc protecting group and has different reactivity and applications.
5,7-Dichloro-1,2,3,4-tetrahydroquinoline: Lacks the amino group and Boc protecting group, leading to different chemical properties.
Uniqueness
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the Boc protecting group and the amino group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery.
Properties
IUPAC Name |
tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-14(2,3)20-13(19)18-5-4-10(17)12-9(16)6-8(15)7-11(12)18/h6-7,10H,4-5,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWNGAENNODAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660804 | |
Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-15-8 | |
Record name | tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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